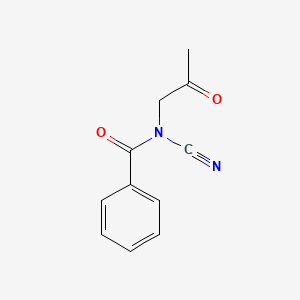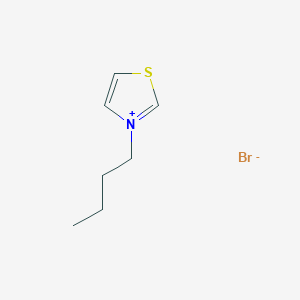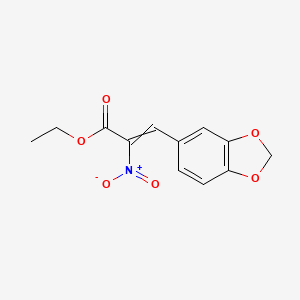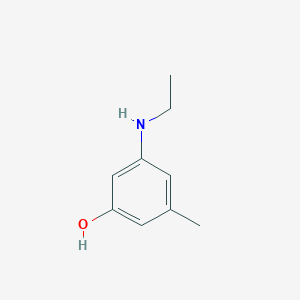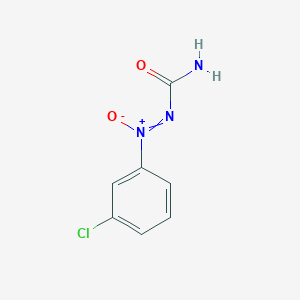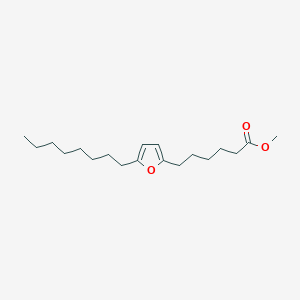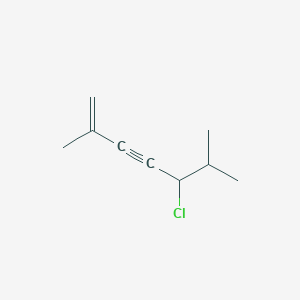
5-Chloro-2,6-dimethylhept-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,6-dimethylhept-1-en-3-yne is an organic compound characterized by the presence of a chlorine atom, two methyl groups, a double bond, and a triple bond within its heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-dimethylhept-1-en-3-yne typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2,6-dimethylhept-1-yne and a chlorinating agent.
Chlorination: The chlorination step involves the introduction of a chlorine atom at the 5th position of the heptane chain. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,6-dimethylhept-1-en-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to yield alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH-) or amines (NH2R) replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Alcohols or amines.
Aplicaciones Científicas De Investigación
5-Chloro-2,6-dimethylhept-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,6-dimethylhept-1-en-3-yne involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The presence of both double and triple bonds allows for versatile reactivity with various biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethylhept-2-yne: Similar structure but lacks the chlorine atom and double bond.
4-Chloro-6,6-dimethyl-2-hepten-4-yne: Similar structure but differs in the position of the chlorine atom and the presence of an additional double bond.
Uniqueness
5-Chloro-2,6-dimethylhept-1-en-3-yne is unique due to the combination of a chlorine atom, two methyl groups, a double bond, and a triple bond within a single molecule
Propiedades
Número CAS |
63768-68-3 |
|---|---|
Fórmula molecular |
C9H13Cl |
Peso molecular |
156.65 g/mol |
Nombre IUPAC |
5-chloro-2,6-dimethylhept-1-en-3-yne |
InChI |
InChI=1S/C9H13Cl/c1-7(2)5-6-9(10)8(3)4/h8-9H,1H2,2-4H3 |
Clave InChI |
JAWCWOUJSBJHND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C#CC(=C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)

